N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C11H14ClN It is a derivative of cyclopropanamine, where the amine group is substituted with a 4-chloro-2-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, alkoxides in alcohol, amines in organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted cyclopropanamines with various functional groups.
Scientific Research Applications
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]cyclopropanamine: Similar structure but lacks the methyl group on the phenyl ring.
N-[(4-methylphenyl)methyl]cyclopropanamine: Similar structure but lacks the chlorine atom on the phenyl ring.
N-[(4-bromo-2-methylphenyl)methyl]cyclopropanamine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-6-10(12)3-2-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNAHFGKXJGBOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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